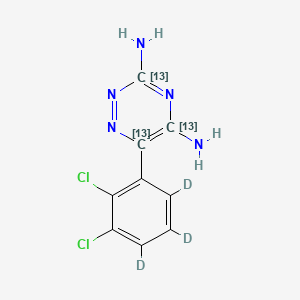

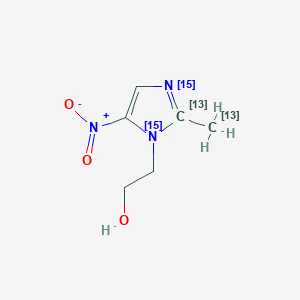

![molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0](/img/structure/B602569.png)

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and is widely distributed worldwide . The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21 . It usually polymerizes linearly through (1,4)-β-linkages and is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .

Synthesis Analysis

GlcNAc is industrially produced using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material has also been reported .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis

GlcNAc polymerizes linearly with (1,4)-β-linkages and is the monomeric unit of the polymer chitin . It has been reported that a selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material can be achieved .Physical And Chemical Properties Analysis

GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear . The molecular weight of GlcNAc is 223.19 g/mol .Aplicaciones Científicas De Investigación

Regenerative Medicine

“N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine” and its derivatives have potential use in regenerative medicine . They have been widely used in food, cosmetics, and pharmaceutical industries . Glucosamine is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage .

Treatment of Osteoarthritis

Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects . The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

Wound Healing

Biomedical applications of glucosamine and chitosan oligosaccharide include wound healing .

Bone Regeneration

Another application is in bone regeneration .

Antibacterial Effect

Glucosamine and chitosan oligosaccharide also have antibacterial effects .

Oral Hygiene

They are also used in oral hygiene .

Drug Carrier for Molecular Therapies

Chitosan oligosaccharide, a derivative of glucosamine, acts as a drug carrier for molecular therapies, such as drug and gene delivery systems .

Role in Imaging for Tumor and Cancer Detection

Chitosan oligosaccharide also plays a role in imaging for tumor and cancer detection .

Mecanismo De Acción

Target of Action

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine, also known as a labeled monosaccharide , primarily targets enzymes and transcription factors . It is comparable to phosphorylation, where the addition or removal of N-acetylglucosamine activates or deactivates these targets .

Mode of Action

The compound interacts with its targets by being added or removed, similar to phosphorylation . This process changes the activity of the enzymes or transcription factors, activating or deactivating them .

Biochemical Pathways

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is involved in various biochemical pathways. It plays a crucial role in the hexosamine biosynthetic pathway . The compound’s addition or removal can affect the function of enzymes or transcription factors, influencing various cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine’s action are diverse due to its role in activating or deactivating enzymes or transcription factors . For instance, it has been reported to suppress the progression of adjuvant arthritis in rats .

Action Environment

The action of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine can be influenced by various environmental factors. For example, its solubility in water suggests that the compound’s action, efficacy, and stability might be affected by the hydration status of the environment.

Direcciones Futuras

GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It has been demonstrated that GlcNAc administration has a positive effect on breast cancer cells, leading to increased apoptosis and Fas expression in the malignant phenotype . The binding affinity of GlcNAc to HER2 suggests a potential mechanism of action .

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-MDCOBECOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.